2',4'-Dichlorovalerophenone

Description

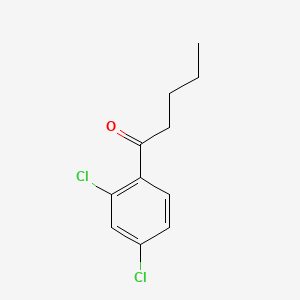

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWXSWROOLWNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450944 | |

| Record name | 2',4'-Dichlorovalerophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61023-66-3 | |

| Record name | 1-(2,4-Dichlorophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61023-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dichlorovalerophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanone, 1-(2,4-dichlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',4'-Dichlorovalerophenone: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dichlorovalerophenone is a chlorinated aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of chemical compounds, most notably in the agrochemical and pharmaceutical industries. Its unique molecular architecture, featuring a dichlorinated phenyl ring attached to a pentanoyl chain, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key applications, and essential safety and toxicological information to support its use in research and development.

Chemical Structure and Identification

The structure of this compound consists of a valerophenone core with two chlorine atoms substituted at the 2' and 4' positions of the phenyl group.

Systematic IUPAC Name: 1-(2,4-Dichlorophenyl)pentan-1-one

Synonyms:

-

2,4-Dichlorophenyl pentyl ketone

-

1-Pentanone, 1-(2,4-dichlorophenyl)-[1]

Key Identifiers:

Physicochemical Properties

This compound is typically a light yellow to brown liquid or a colorless solid.[1][4] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| Appearance | Light yellow to brown clear liquid or colorless solid | [1][4] |

| Boiling Point | 297.3 ± 20.0 °C (Predicted) | [1][3] |

| Melting Point | Not experimentally determined. | |

| Density | 1.20 g/cm³ | [1][3] |

| Refractive Index | 1.5350 - 1.5390 | [1][3] |

| Solubility | Insoluble in water. Soluble in benzene and toluene.[1] Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane based on its structure. |

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of an acylium ion from the reaction of valeryl chloride with the Lewis acid catalyst. This electrophilic acylium ion then attacks the electron-rich 1,3-dichlorobenzene ring, followed by deprotonation to restore aromaticity and yield the final product.

Caption: Friedel-Crafts Acylation of 1,3-Dichlorobenzene.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound.

Materials:

-

1,3-Dichlorobenzene

-

Valeryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Valeryl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add valeryl chloride to the suspension via the addition funnel with vigorous stirring.

-

Formation of Acylium Ion: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion complex.

-

Addition of 1,3-Dichlorobenzene: Add 1,3-dichlorobenzene dropwise to the reaction mixture via the addition funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid with stirring.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of a similar compound, 1-(2,4-dichlorophenyl)pentan-1-one, has been reported with the following assignments (400 MHz, CDCl₃): δ 7.45 (1H, d, J=2.0 Hz), 7.43 (1H, d, J=7.3 Hz), 7.32 (1H, dd, J=7.3, 2.0 Hz), 2.94 (2H, t, J=7.4 Hz), 1.70 (2H, m), 1.40 (2H, m), 0.95 (3H, t, J=7.3 Hz).

¹³C NMR, IR, and Mass Spectrometry

Detailed experimental ¹³C NMR, IR, and mass spectrometry data for this compound are not widely published. However, based on its structure, the following characteristic signals can be predicted:

-

¹³C NMR: Aromatic carbons in the range of 120-140 ppm, a carbonyl carbon around 200 ppm, and aliphatic carbons between 10-40 ppm.

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching absorption around 1680-1700 cm⁻¹, C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, C-H stretching of the alkyl chain around 2850-2960 cm⁻¹, and C-Cl stretching in the fingerprint region.

-

Mass Spectrometry: A molecular ion peak (M⁺) at m/z 230, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Fragmentation would likely involve cleavage of the alkyl chain and loss of chlorine atoms.

Applications in Agrochemicals and Pharmaceuticals

This compound is a valuable building block due to the presence of a reactive ketone group and a dichlorinated aromatic ring, which can be further functionalized.[5]

Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of the triazole fungicide, hexaconazole .[1] Hexaconazole is widely used in agriculture to control a broad spectrum of fungal diseases.

Caption: Synthesis of Hexaconazole from this compound.

Pharmaceuticals

In the pharmaceutical industry, the dichlorophenyl moiety is a common feature in many active pharmaceutical ingredients (APIs). The presence of chlorine atoms can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a starting material for the synthesis of various drug candidates, including potential analgesics and anti-inflammatory agents.[5] The dichlorophenyl ketone structure is a versatile scaffold that allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery.

Safety and Toxicology

This compound is classified as an irritant (Xi).[1] While detailed toxicological data is limited, it is essential to handle this chemical with appropriate safety precautions.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use in a well-ventilated area or under a chemical fume hood.

Toxicological Information:

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.

-

Chronic Effects: No specific data on the long-term health effects of exposure to this compound is available.

-

It is crucial to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.[6]

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the production of agrochemicals and as a building block in pharmaceutical research. Its synthesis via Friedel-Crafts acylation is a well-established chemical transformation. While there are gaps in the publicly available data regarding some of its physical and toxicological properties, its established utility underscores its continued relevance in synthetic chemistry. Researchers and drug development professionals should handle this compound with appropriate safety measures and can leverage its chemical reactivity for the development of new and valuable molecules.

References

An In-Depth Technical Guide to the Physical Properties of 2',4'-Dichlorovalerophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dichlorovalerophenone is a chemical intermediate of significant interest in the synthesis of various pharmaceutical and agricultural compounds. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in complex synthetic pathways. These parameters are critical for process optimization, safety assessments, and ensuring the quality and purity of the final products. This guide provides a detailed overview of the known physical properties of this compound and outlines the standard experimental methodologies for their precise determination, offering field-proven insights for laboratory professionals.

Core Physical Properties of this compound

The physical properties of this compound are essential for its characterization and use in various chemical processes. Below is a summary of its key physical data. It is important to note that the boiling point is a predicted value and should be experimentally verified for critical applications.

| Physical Property | Value | Source(s) |

| Boiling Point | 297.3 ± 20.0 °C (Predicted) | [1][2][3][4] |

| Density | 1.20 g/cm³ | [1][2][5] |

| Molecular Formula | C₁₁H₁₂Cl₂O | [2][5] |

| Molecular Weight | 231.12 g/mol | [2][5] |

| Appearance | Light yellow to brown clear liquid | [2][4] |

Part 1: Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[6][7] For a pure compound, the boiling point is a characteristic physical property that can be used for identification and assessment of purity.[8][9]

Simple Distillation Method

For quantities of this compound greater than 5 mL, simple distillation is a reliable method for both purification and boiling point determination.[6][10] This technique separates the liquid from non-volatile impurities.[8][9]

The principle of distillation relies on the vaporization of a liquid followed by the condensation of its vapor.[9][11] By heating the liquid, its vapor pressure increases until it matches the atmospheric pressure, at which point the liquid boils.[6][11] The temperature of the vapor in equilibrium with the boiling liquid is measured, which corresponds to the boiling point.[5]

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place the this compound sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise and come into contact with the thermometer bulb.

-

Temperature Reading: Record the temperature at which the vapor temperature remains constant while the liquid is condensing and dripping into the receiving flask. This stable temperature is the boiling point.[9]

Caption: Workflow for Boiling Point Determination via Simple Distillation.

Siwoloboff Method (Micro-scale)

When only a small sample of this compound is available (less than 1 mL), the Siwoloboff method is a highly effective technique for determining its boiling point.[1][12]

This method relies on the principle that the vapor pressure of a liquid inside a sealed capillary tube will equal the external atmospheric pressure at its boiling point.[1][4] As the sample is heated, the air trapped in the inverted capillary expands and escapes. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the vapor pressure inside the capillary is equal to the atmospheric pressure, which is the boiling point.[1]

-

Sample Preparation: Place a small amount of this compound into a fusion tube.

-

Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the fusion tube.

-

Apparatus Assembly: Attach the fusion tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).[13]

-

Heating and Observation: Heat the bath gently. Observe a steady stream of bubbles escaping from the capillary tube.

-

Cooling and Reading: Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn into the capillary tube is the boiling point.[1][13]

Caption: Workflow for Micro-scale Boiling Point Determination.

Part 2: Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. It is an essential parameter for quality control and for converting between mass and volume in laboratory procedures.

Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of liquids.[14] It involves measuring the mass of a known volume of the liquid.[15]

A pycnometer is a glass flask with a precisely known volume.[16] By weighing the pycnometer empty, filled with a reference liquid of known density (like deionized water), and then filled with the sample liquid (this compound), the density of the sample can be accurately calculated. Temperature control is crucial as density is temperature-dependent.

-

Calibration: Clean, dry, and weigh the empty pycnometer. Fill it with deionized water of a known temperature and weigh it again to determine the exact volume of the pycnometer.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with this compound at the same temperature as the water.

-

Weighing: Weigh the pycnometer filled with the sample.

-

Calculation: Calculate the density using the formula: Density = (Mass of sample) / (Volume of pycnometer).

Caption: Workflow for Density Determination using a Pycnometer.

Oscillating U-tube Method

Modern digital density meters often employ the oscillating U-tube principle, offering rapid and highly accurate measurements.[2][3]

A U-shaped tube is electronically excited to oscillate at its natural frequency.[2] This frequency changes depending on the mass of the substance filling the tube. The instrument measures the oscillation period and relates it to the density of the sample.[2]

-

Calibration: Calibrate the instrument with two standards of known density, typically dry air and deionized water.

-

Sample Injection: Inject the this compound sample into the U-tube, ensuring there are no air bubbles.

-

Measurement: The instrument automatically measures the oscillation period and calculates the density, often with built-in temperature control.

-

Reading: The density value is displayed digitally.

Caption: Workflow for Density Measurement via Oscillating U-tube.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 3. rudolphresearch.com [rudolphresearch.com]

- 4. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. vernier.com [vernier.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chemconnections.org [chemconnections.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chymist.com [chymist.com]

- 14. scribd.com [scribd.com]

- 15. pobel.com [pobel.com]

- 16. che.utah.edu [che.utah.edu]

An In-depth Technical Guide to the Spectroscopic Data of 2',4'-Dichlorovalerophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2',4'-Dichlorovalerophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation in research and development settings.

Introduction to this compound and its Spectroscopic Importance

This compound, also known as 1-(2,4-dichlorophenyl)pentan-1-one, is a chemical intermediate with the CAS number 63435-15-4. Its molecular structure, consisting of a dichlorinated phenyl ring attached to a pentanone chain, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is paramount for confirming its identity and purity, which are critical parameters in synthetic chemistry and drug development. This guide will delve into the detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra, providing insights into the structural features that govern its spectral characteristics.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the following atom numbering scheme will be used for the structure of this compound.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment in the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).

Experimental Data

The following ¹H NMR data has been reported for this compound in CDCl₃ at 400 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.45 | d | 1H | 2.0 | H-3' |

| 7.43 | d | 1H | 7.3 | H-6' |

| 7.32 | dd | 1H | 7.3, 2.0 | H-5' |

| 2.94 | t | 2H | 7.4 | α-CH₂ |

| 1.70 | m | 2H | β-CH₂ | |

| 1.40 | m | 2H | γ-CH₂ | |

| 0.95 | t | 3H | 7.3 | δ-CH₃ |

Interpretation

-

Aromatic Region (7.32-7.45 ppm): The three protons on the dichlorinated phenyl ring appear in this region. The proton at the 3'-position (H-3') appears as a doublet at 7.45 ppm with a small coupling constant (J = 2.0 Hz) due to meta-coupling with H-5'. The proton at the 6'-position (H-6') appears as a doublet at 7.43 ppm with a larger coupling constant (J = 7.3 Hz) due to ortho-coupling with H-5'. The proton at the 5'-position (H-5') appears as a doublet of doublets at 7.32 ppm, showing both ortho and meta couplings.

-

Aliphatic Chain (0.95-2.94 ppm): The protons of the valeroyl chain are observed in the upfield region. The α-methylene protons (α-CH₂) adjacent to the carbonyl group are deshielded and appear as a triplet at 2.94 ppm. The β- and γ-methylene protons (β-CH₂ and γ-CH₂) appear as multiplets around 1.70 and 1.40 ppm, respectively, due to complex spin-spin coupling. The terminal methyl protons (δ-CH₃) appear as a triplet at 0.95 ppm, characteristic of a terminal ethyl group.

¹³C NMR Spectroscopic Data

Due to the lack of readily available experimental ¹³C NMR data in the searched literature, a predicted spectrum based on computational methods is presented below. Predicted spectra are valuable tools for initial identification and can guide the analysis of experimentally obtained data.

Predicted Data

The following are predicted ¹³C NMR chemical shifts for this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O |

| ~138 | C-1' |

| ~135 | C-2' |

| ~132 | C-4' |

| ~130 | C-6' |

| ~129 | C-5' |

| ~127 | C-3' |

| ~40 | α-CH₂ |

| ~26 | β-CH₂ |

| ~22 | γ-CH₂ |

| ~14 | δ-CH₃ |

Expected Spectral Features

-

Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically appearing around 200 ppm.

-

Aromatic Carbons: The six carbons of the dichlorophenyl ring are expected to appear in the range of 127-138 ppm. The carbons directly attached to the chlorine atoms (C-2' and C-4') and the carbon attached to the carbonyl group (C-1') will be significantly influenced by these substituents.

-

Aliphatic Carbons: The carbons of the pentanoyl chain will appear in the upfield region. The α-carbon (α-CH₂) will be the most deshielded of the aliphatic carbons due to its proximity to the carbonyl group. The chemical shifts will generally decrease as the distance from the carbonyl group increases, with the terminal methyl carbon (δ-CH₃) having the most upfield signal.

Infrared (IR) Spectroscopic Data

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1100-1000 | Strong | C-Cl stretch |

Interpretation of Key Functional Group Regions

-

C-H Stretching Region (3100-2850 cm⁻¹): The spectrum is expected to show absorptions corresponding to both aromatic C-H stretches (typically above 3000 cm⁻¹) and aliphatic C-H stretches (typically below 3000 cm⁻¹).

-

Carbonyl (C=O) Stretching Region (~1700 cm⁻¹): A strong and sharp absorption band around 1700 cm⁻¹ is the most characteristic feature of the IR spectrum of this compound, corresponding to the stretching vibration of the ketone carbonyl group. Conjugation with the aromatic ring may slightly lower this frequency.

-

Aromatic C=C Stretching Region (1600-1450 cm⁻¹): Several bands of medium to strong intensity are expected in this region, arising from the carbon-carbon double bond stretching vibrations within the phenyl ring.

-

C-Cl Stretching Region (1100-1000 cm⁻¹): Strong absorptions in this region are expected due to the stretching vibrations of the carbon-chlorine bonds.

Experimental Protocols

The following are general methodologies for acquiring NMR and IR spectra.

NMR Spectroscopy

Caption: General workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.

-

¹H NMR Acquisition: Set the appropriate acquisition parameters for the ¹H NMR experiment, including the number of scans, relaxation delay, and pulse width. Acquire the Free Induction Decay (FID).

-

¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment. Typically, a proton-decoupled experiment is performed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply a Fourier transform to the acquired FIDs to convert the time-domain data into the frequency domain. Perform phase and baseline corrections to obtain a clean spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons. For both ¹H and ¹³C NMR, perform peak picking to identify the chemical shifts of the signals.

IR Spectroscopy

Caption: General workflow for IR data acquisition.

Detailed Steps:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a small drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be created by placing a drop between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal or the salt plates. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor) and the sample holder.

-

Sample Spectrum: Acquire the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum can then be analyzed by identifying the wavenumbers of the major absorption bands.

Conclusion

The spectroscopic data presented in this guide provide a detailed characterization of this compound. The ¹H NMR spectrum offers unambiguous confirmation of the proton framework, while the predicted ¹³C NMR and IR data serve as a valuable reference for spectral assignment. These data, coupled with the provided experimental protocols, will aid researchers in the confident identification and quality assessment of this important chemical intermediate.

References

A Technical Guide to the Solubility of 2',4'-Dichlorovalerophenone in Organic Solvents

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dichlorovalerophenone is a chemical intermediate of significant interest, primarily utilized in the synthesis of agrochemicals, such as the fungicide hexaconazole, and as a versatile building block in the pharmaceutical and fine chemical industries.[1][2] Its chemical structure, characterized by a dichlorinated aromatic ring and a ketone functional group, imparts specific physicochemical properties that dictate its behavior in various chemical processes.[2] A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing robust purification methods, and formulating final products.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative solubility data, this guide offers a theoretical framework for predicting its solubility based on Hansen Solubility Parameters (HSP). Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in predicting solubility. A more quantitative approach to this principle is the use of Hansen Solubility Parameters (HSP), which were developed by Charles M. Hansen.[3][4] The HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5]

Each solvent and solute can be described by a unique set of these three parameters, which represent a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the more likely the solute is to dissolve in that solvent.[3][5] The distance (Ra) between the solute and solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, higher predicted solubility.

Estimated Hansen Solubility Parameters for this compound

Based on its molecular structure (a dichlorobenzene ring, a carbonyl group, and an alkyl chain), the estimated Hansen Solubility Parameters for this compound are:

-

δD (Dispersion): ~19.5 MPa½

-

δP (Polar): ~6.5 MPa½

-

δH (Hydrogen Bonding): ~4.0 MPa½

These estimated values suggest that this compound is a moderately polar molecule with some hydrogen bonding capability, primarily due to the ketone group.

Predicted Solubility of this compound in Common Organic Solvents

Based on the estimated HSP for this compound and the known HSP of various organic solvents, a qualitative prediction of its solubility can be made. The following table summarizes these predictions, categorized for ease of reference. It is important to note that these are theoretical predictions and should be confirmed by experimental validation.

| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |

| Aromatic Hydrocarbons | Toluene | High | Similar aromatic character and dispersion forces. Confirmed by available data.[1] |

| Benzene | High | Similar to toluene, with strong aromatic interactions. Confirmed by available data.[1] | |

| Xylene | High | Similar structure and polarity to toluene and benzene. | |

| Chlorinated Solvents | Dichloromethane | High | Good balance of polarity and dispersion forces, aligning well with the solute. |

| Chloroform | High | Similar to dichloromethane, effective at dissolving moderately polar compounds. | |

| Ketones | Acetone | High | "Like dissolves like" principle with the ketone functionality; good polarity match. |

| Methyl Ethyl Ketone (MEK) | High | Similar to acetone, with a slightly more non-polar character. | |

| Ethers | Tetrahydrofuran (THF) | High | Good polarity match and ability to engage in dipole-dipole interactions. |

| Diethyl Ether | Moderate | Lower polarity compared to THF may result in slightly reduced solubility. | |

| Esters | Ethyl Acetate | Moderate | Offers a good balance of polarity and hydrogen bonding acceptance. |

| Alcohols | Ethanol | Moderate | Can act as a hydrogen bond donor and acceptor, but the overall polarity difference is larger. |

| Methanol | Moderate to Low | Higher polarity and stronger hydrogen bonding network may hinder dissolution. | |

| Isopropanol | Moderate | Polarity is intermediate between ethanol and more non-polar solvents. | |

| Aliphatic Hydrocarbons | n-Hexane | Low | Primarily dispersion forces, lacking the necessary polarity to effectively solvate the molecule. |

| Heptane | Low | Similar to hexane, with a significant mismatch in polar and hydrogen bonding parameters. | |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to Low | While polar, its strong self-association may not be overcome for high solubility. |

| N,N-Dimethylformamide (DMF) | Moderate | A strong polar solvent that may offer reasonable solubility. | |

| Aqueous Solvents | Water | Insoluble | Significant mismatch in all HSP components. Confirmed by available data.[1] |

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the additional thermal energy helps to overcome the intermolecular forces in both the solute and the solvent.

-

Solvent Polarity: As predicted by the Hansen Solubility Parameters, the closer the polarity of the solvent to that of this compound, the higher the expected solubility.

-

Purity of the Compound: Impurities in the this compound can affect its solubility. The presence of more soluble or less soluble impurities will alter the overall dissolution behavior.

-

Presence of Other Solutes: The solubility of this compound can be affected by the presence of other compounds in the solvent, which can lead to co-solvency or, conversely, precipitation.

Experimental Protocol for the Determination of Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of liquid solutes in organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary kinetic study to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for the separation of the undissolved solute.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution.

-

-

Data Expression:

-

Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship between Molecular Structure and Solubility

The solubility of this compound is a direct consequence of its molecular structure. The following diagram illustrates the interplay of its structural features and their influence on its solubility profile.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

Key characteristics of 2',4'-Dichlorovalerophenone as a chemical intermediate

An In-depth Technical Guide to 2',4'-Dichlorovalerophenone: A Core Chemical Intermediate

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 61023-66-3) is a halogenated aromatic ketone that has emerged as a pivotal intermediate in the synthesis of a diverse range of commercially significant organic compounds.[1][2] Its chemical architecture, characterized by a reactive ketone functional group and a dichlorinated phenyl ring, offers a unique combination of stability and reactivity.[3] This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, delve into its primary synthesis route via Friedel-Crafts acylation, analyze its synthetic utility in key chemical transformations, and discuss its critical applications, most notably as a precursor to the fungicide Hexaconazole. Safety protocols and handling guidelines are also detailed to ensure its responsible use in research and manufacturing settings.

Introduction and Core Characteristics

This compound, systematically named 1-(2,4-dichlorophenyl)pentan-1-one, is a versatile chemical building block.[1] The presence of chlorine atoms on the aromatic ring at positions 2 and 4, combined with the pentanoyl side chain, makes it a valuable precursor for creating more complex molecules with specific biological activities.[2][3] Its stability under common storage conditions and its predictable reactivity make it a reliable intermediate for multi-step syntheses in both laboratory and industrial scales.[1][2] This compound is primarily utilized as a key starting material in the agrochemical sector and holds significant potential in pharmaceutical development, where the dichlorophenyl moiety can be instrumental in modulating the pharmacokinetic profiles of drug candidates.[3]

Physicochemical and Spectroscopic Profile

The reliable characterization of an intermediate is paramount for its successful application in synthesis. This compound is typically supplied as a light yellow to brown liquid with a purity exceeding 98%.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for reaction planning and process safety.

| Property | Value | Source(s) |

| CAS Number | 61023-66-3 | [1][4][5][6] |

| Molecular Formula | C₁₁H₁₂Cl₂O | [1][2][4] |

| Molecular Weight | 231.12 g/mol | [1][2][4] |

| Appearance | Light yellow to brown clear liquid | [1][2][7] |

| Boiling Point | 297.3 ± 20.0 °C (Predicted) | [1][4][7] |

| Density | 1.20 g/cm³ | [1][4][7] |

| Refractive Index | 1.5350 - 1.5390 | [1][4][7] |

| Solubility | Insoluble in water; Soluble in benzene, toluene | [1] |

| Purity | ≥ 98.0% (GC) | [1][2] |

| Storage | Sealed in dry, Room Temperature | [1][4][7] |

Predicted Spectroscopic Data

For unambiguous identification, the following spectroscopic signatures are expected based on the structure of this compound.

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The aliphatic protons of the pentanoyl chain will appear as multiplets, with the methylene group adjacent to the carbonyl being the most deshielded. A terminal methyl group will appear as a triplet.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR would feature a signal for the carbonyl carbon around 198-202 ppm. Aromatic carbons would appear in the 127-140 ppm range, with carbon atoms bonded to chlorine showing characteristic shifts. Aliphatic carbons would be observed in the upfield region (10-45 ppm).

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone will be prominent around 1690 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. C-Cl stretching bands can be expected in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms, providing a definitive confirmation of the elemental composition.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride.[4] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[8][9]

Reaction Mechanism

The mechanism involves three key steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of valeryl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[9]

-

Electrophilic Attack: The electron-rich π-system of the 1,3-dichlorobenzene ring attacks the electrophilic acylium ion. The chlorine substituents are deactivating but ortho-, para-directing. The acylation occurs at the 4-position, which is para to one chlorine and ortho to the other, minimizing steric hindrance. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex.[8]

-

Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.[8]

Caption: Mechanism of Friedel-Crafts Acylation

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on established chemical principles and should be performed by qualified personnel with appropriate safety measures.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas). Maintain an inert atmosphere using nitrogen or argon.

-

Reactant Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Acylating Agent: Add valeryl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Aromatic Substrate: Add 1,3-dichlorobenzene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully quench the mixture by slowly pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by vacuum distillation to yield this compound as a clear, light-yellow liquid.

Key Reactions and Synthetic Utility

The true value of this compound lies in its role as a versatile intermediate. Its ketone and dichlorophenyl groups serve as handles for a variety of subsequent transformations.

Application in Agrochemical Synthesis: The Hexaconazole Pathway

A primary industrial application of this compound is its use as a key precursor in the synthesis of Hexaconazole, a broad-spectrum triazole fungicide.[1][10] The synthesis leverages the ketone functionality for further elaboration.

The initial steps of this pathway typically involve:

-

Halogenation: Alpha-bromination or chlorination of the ketone. This is a critical step to introduce a leaving group adjacent to the carbonyl, activating the position for nucleophilic substitution.

-

Nucleophilic Substitution: Reaction with the nucleophilic 1,2,4-triazole. This step forms the core heterocyclic structure essential for the fungicidal activity of Hexaconazole.

-

Reduction: Reduction of the ketone to a secondary alcohol.

-

Further Elaboration: Subsequent steps build the final complex structure of Hexaconazole.

Caption: Initial Synthetic transformations of this compound

Utility in Pharmaceutical and Fine Chemical Synthesis

Beyond agrochemicals, this compound is a valuable starting material in pharmaceutical and fine chemical research.[1][2]

-

Medicinal Chemistry: The dichlorophenyl group is a common motif in drug design, known to enhance binding affinity to biological targets and improve metabolic stability.[3] The intermediate can be used in the synthesis of novel analgesics, anti-inflammatory agents, and other therapeutic candidates.[2]

-

Polymer Science: It can be used in the development of specialty polymers and resins, where the chlorinated aromatic structure can impart improved thermal stability and chemical resistance.[2]

Safety, Handling, and Regulatory Information

Proper handling of this compound is essential to ensure laboratory and plant safety. The compound is classified as an irritant.[1]

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: May cause skin, eye, and respiratory irritation.[11] The full toxicological profile has not been exhaustively investigated.[11]

-

Required PPE:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[12]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[11] If ventilation is inadequate, use an approved respirator.[11]

-

First Aid and Emergency Procedures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, away from incompatible substances like strong oxidizing agents and acids.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[11]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the agrochemical industry and growing in the pharmaceutical and material science sectors. Its straightforward synthesis via Friedel-Crafts acylation and the versatile reactivity of its functional groups make it an indispensable building block for complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in chemical innovation and product development.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 61023-66-3 [m.chemicalbook.com]

- 5. This compound [yujuechemical.com]

- 6. This compound | 61023-66-3 [chemicalbook.com]

- 7. This compound CAS#: 61023-66-3 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. darshanpharmachem.com [darshanpharmachem.com]

- 11. capotchem.cn [capotchem.cn]

- 12. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

An In-depth Technical Guide to the Stability and Storage of 2',4'-Dichlorovalerophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of 2',4'-Dichlorovalerophenone

This compound (DCVP) is a halogenated aromatic ketone that serves as a critical intermediate in various synthetic pathways.[1][2] With the chemical formula C₁₁H₁₂Cl₂O, this compound is structurally characterized by a pentanoyl group attached to a 2,4-dichlorinated benzene ring.[1][3] Its primary industrial application lies in the synthesis of agrochemicals, most notably as a precursor to the widely used fungicide, hexaconazole.[2][3][4] Beyond agriculture, the unique chemical architecture of DCVP, featuring a reactive ketone and a stable dichlorophenyl moiety, makes it a valuable building block in the pharmaceutical and fine chemical industries for the development of novel therapeutic agents and specialty polymers.[1][4][5]

The stability and purity of DCVP are paramount, as any degradation can impact the yield, purity, and safety profile of the final products. This guide provides a comprehensive overview of the chemical stability of this compound, outlining its degradation pathways, recommended storage conditions, and methodologies for stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of DCVP is essential for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 61023-66-3 | [3][6] |

| Molecular Formula | C₁₁H₁₂Cl₂O | [1][6] |

| Molecular Weight | 231.12 g/mol | [1][3][6] |

| Appearance | Pale yellow to light brown liquid | [1][3][7] |

| Boiling Point | 297.3 ± 20.0 °C (Predicted) | [3][7] |

| Density | ~1.20 g/cm³ | [3][7] |

| Solubility | Insoluble in water; Soluble in benzene and toluene. | [3] |

Chemical Stability and Degradation Pathways

This compound is generally stable under recommended storage conditions.[8] However, like all chemical intermediates, it is susceptible to degradation when exposed to specific environmental stressors. Understanding these degradation pathways is a core component of ensuring its quality over time. Forced degradation studies, which intentionally stress the molecule under more severe conditions than accelerated stability testing, are crucial for identifying likely degradation products and establishing stability-indicating analytical methods.[8]

The primary degradation pathways for DCVP can be inferred from its chemical structure and are likely to involve photolysis, oxidation, and extreme thermal stress.

Photodegradation

Aromatic ketones are well-known to be photosensitive.[9][10] The presence of the carbonyl group and the dichlorinated aromatic ring makes DCVP susceptible to degradation upon exposure to light, particularly UV radiation.

Mechanism: Upon absorption of light, the carbonyl group can be excited to a triplet state. A potential and common photochemical reaction for ketones with gamma-hydrogens (which DCVP possesses on its pentanoyl chain) is the Norrish Type II reaction. This intramolecular reaction involves the abstraction of a gamma-hydrogen by the excited carbonyl oxygen, leading to the formation of a biradical intermediate. This intermediate can then either cleave to form an alkene and a smaller ketone or cyclize to form a cyclobutanol derivative.

Caption: Inferred Photodegradation Pathway of DCVP.

Oxidative Degradation

DCVP should be protected from strong oxidizing agents.[8] The aliphatic side chain is a potential site for oxidation, which could lead to the formation of various degradation products, including hydroperoxides, alcohols, and smaller carboxylic acids or ketones through chain cleavage.

Causality: The presence of benzylic hydrogens (alpha to the carbonyl group and the aromatic ring) can be susceptible to radical-initiated oxidation. Storing under an inert atmosphere, such as nitrogen or argon, is a key preventative measure to mitigate this degradation pathway by excluding atmospheric oxygen.[6]

Thermal Decomposition

While stable at recommended temperatures, excessive heat can cause decomposition. Thermal decomposition of halogenated organic compounds can be complex, often involving the cleavage of carbon-halogen or carbon-carbon bonds.[1][5] For DCVP, high temperatures could lead to the release of hazardous gases, including hydrogen chloride (HCl) and carbon oxides (CO, CO₂).[6][8]

Prevention: Avoiding extremes of temperature and direct sunlight is a critical handling requirement.[8]

Hydrolytic Stability

Ketones are generally stable to hydrolysis under neutral pH conditions. While forced degradation studies should investigate the effects of acidic and basic conditions, significant hydrolysis of the ketone functional group itself is not expected under typical storage conditions. However, extreme pH could potentially catalyze other degradation reactions.

Optimal Storage and Handling Conditions

Based on the chemical nature of this compound and information from safety data sheets, the following conditions are recommended to ensure its long-term stability and purity.

| Condition | Recommendation | Rationale and Causality | Source(s) |

| Temperature | Store in a cool place. Options include room temperature or refrigerated (0-8°C). | Lower temperatures slow down the rate of potential degradation reactions. Consistency is key. | [1][3][6][7] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | Prevents oxidative degradation of the aliphatic side chain. DCVP is also noted to be hygroscopic. | [6] |

| Light | Protect from direct sunlight and UV sources. | Prevents photochemical reactions like the Norrish Type II pathway, which can lead to significant degradation. | [8] |

| Moisture | Keep container tightly closed in a dry place. | The compound is reported as hygroscopic; moisture can introduce impurities and potentially facilitate unwanted reactions. | [3][6] |

| Ventilation | Store in a well-ventilated area. | General safety practice to prevent accumulation of vapors. | [3][6] |

| Container | Use tightly sealed, appropriate containers (e.g., glass or other non-reactive material). | Prevents contamination, moisture ingress, and evaporation. | [3][6] |

| Incompatibilities | Keep away from strong oxidizing agents. | To prevent uncontrolled and potentially hazardous oxidative reactions. | [8] |

Methodologies for Stability Assessment

A robust stability testing program is essential for defining the shelf-life and re-test period of DCVP. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to understand potential liabilities.

Forced Degradation (Stress Testing) Protocol

The goal of a forced degradation study is to achieve 10-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and characterization by analytical methods.[3]

Workflow for Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol:

-

Preparation: Prepare stock solutions of this compound in a suitable solvent mixture (e.g., acetonitrile and water).

-

Acid Hydrolysis: Treat the DCVP solution with an appropriate concentration of acid (e.g., 0.1 M HCl). Heat the sample (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Treat the DCVP solution with a base (e.g., 0.1 M NaOH) at room temperature. Monitor the reaction closely as base-catalyzed reactions can be rapid. Neutralize samples before analysis.

-

Oxidative Degradation: Treat the DCVP solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Photostability: Expose the DCVP (both in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Thermal Stress: Expose the solid DCVP to dry heat (e.g., 80°C).

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection. This allows for the separation and identification of the parent compound and any degradation products formed.

Conclusion

This compound is a stable chemical intermediate when stored under appropriate conditions. Its primary vulnerabilities are to photodegradation and oxidation. By implementing stringent storage and handling protocols—specifically, protection from light, exclusion of oxygen via an inert atmosphere, and maintenance in a cool, dry environment—its chemical integrity can be preserved. A comprehensive stability testing program, incorporating forced degradation studies, is essential for fully characterizing its degradation profile, developing robust analytical methods, and ensuring the quality of this vital synthetic building block for the agrochemical and pharmaceutical industries.

References

- 1. tandfonline.com [tandfonline.com]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. ICH Official web site : ICH [ich.org]

- 5. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valerophenone - Wikipedia [en.wikipedia.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Notes & Protocols: Synthesis of Hexaconazole Utilizing 2',4'-Dichlorovalerophenone as a Key Intermediate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of the broad-spectrum triazole fungicide, Hexaconazole, starting from the key raw material, 2',4'-Dichlorovalerophenone. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical development sectors. We will explore the strategic importance of this compound, detail a validated multi-step synthesis pathway, provide step-by-step laboratory protocols, and discuss the underlying chemical principles and the fungicide's mechanism of action.

Introduction: The Strategic Role of this compound

This compound, also known as 1-(2,4-Dichlorophenyl)pentan-1-one, is a vital chemical intermediate in the production of numerous agrochemicals and pharmaceuticals.[1][2] Its structure, featuring a reactive ketone group and a dichlorinated aromatic ring, makes it an ideal precursor for building the complex architecture of triazole fungicides like Hexaconazole.[2][3] The dichlorophenyl moiety is a common feature in many bioactive molecules, often enhancing their efficacy and influencing their pharmacokinetic properties.[2] The high purity and stability of this compound ensure its suitability for industrial-scale synthesis where consistent quality and yield are paramount.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61023-66-3 | |

| Molecular Formula | C₁₁H₁₂Cl₂O | |

| Molecular Weight | 231.12 g/mol | |

| Appearance | Light yellow liquid | |

| Boiling Point | 297.3 ± 20.0 °C | [5][6] |

| Density | 1.20 g/cm³ | [5][6] |

| Solubility | Insoluble in water; Soluble in benzene, toluene | |

| Purity (Typical) | >98.0% (GC) |

Overview of the Hexaconazole Synthesis Pathway

The synthesis of Hexaconazole from this compound is a multi-step process designed to construct the chiral tertiary alcohol and introduce the critical 1,2,4-triazole ring, which is fundamental to its fungicidal activity.[7][8] The most common and efficient pathway involves three primary stages: olefination of the ketone, epoxidation of the resulting alkene, and subsequent nucleophilic ring-opening of the epoxide with 1,2,4-triazole.[7][8][9] An alternative approach can also utilize a Corey-Chaykovsky reaction to form the epoxide directly from the starting ketone.[9]

This guide will focus on the olefination-epoxidation route, which offers excellent control and high yields.[7]

References

- 1. Nanohexaconazole: synthesis, characterisation and efficacy of a novel fungicidal nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. niir.org [niir.org]

- 6. A simple derivatization RP-HPLC method for the simultaneous determination of zineb and hexaconazole in pesticide formulation using a PDA detector - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. CN101805300B - Method for preparing chiral hexaconazole - Google Patents [patents.google.com]

- 8. CN101805300A - Method for preparing chiral hexaconazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Role of 2',4'-Dichlorovalerophenone in Pharmaceutical Intermediate Synthesis

Preamble: Identifying a Versatile Synthetic Building Block

In the landscape of modern drug discovery and development, the efficiency of a synthetic route is paramount. The selection of starting materials and key intermediates dictates not only the yield and purity of the final Active Pharmaceutical Ingredient (API) but also the economic viability and scalability of the process. 2',4'-Dichlorovalerophenone, a dichlorinated aromatic ketone, has emerged as a valuable and versatile intermediate.[1] Its utility stems from the reactive carbonyl group and the adjacent α-carbon, which serve as handles for a variety of chemical transformations.[1]

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the practical applications of this compound. We will move beyond mere chemical properties to explore the causality behind its use in specific, high-value synthetic pathways, providing detailed, field-proven protocols. The primary focus will be on its application in synthesizing precursors for pharmacologically active molecules, using the synthesis of a cathinone-class intermediate as a prime example.

Section 1: Core Properties and Handling of this compound

A thorough understanding of the starting material is the foundation of any successful synthesis. This compound (CAS: 61023-66-3) is a pale yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61023-66-3 | [2][3] |

| Molecular Formula | C₁₁H₁₂Cl₂O | [2][3] |

| Molecular Weight | 231.12 g/mol | [2][3] |

| Appearance | Pale yellow, clear liquid | [2][4] |

| Boiling Point | 297.3 ± 20.0 °C (Predicted) | [2][3] |

| Density | 1.20 g/cm³ | [2][3] |

| Solubility | Insoluble in water; Soluble in toluene, benzene. | [2] |

| Storage | Sealed in dry, room temperature conditions. | [4] |

Safety and Handling Precautions

As a chlorinated organic compound, appropriate safety measures are non-negotiable. This compound is classified as an irritant.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[5]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant, following local, state, and federal regulations. Do not let the product enter drains.[5]

Section 2: Primary Pharmaceutical Application: Synthesis of α-Amino Ketone Intermediates

The most significant application of this compound in pharmaceutical synthesis is its use as a precursor for α-amino ketones. These structures are core scaffolds in a variety of neurologically active compounds, most notably substituted cathinones like Bupropion, which is a dopamine-norepinephrine reuptake inhibitor (DNRI) used for treating depression and for smoking cessation.[6][7]

The overall synthetic strategy involves a two-step process:

-

α-Bromination: Introduction of a bromine atom at the carbon adjacent to the carbonyl group. This is the key activation step.

-

Nucleophilic Substitution: Displacement of the bromide with a primary or secondary amine (e.g., tert-butylamine) to form the desired α-amino ketone.

This pathway is highly adaptable, allowing for the synthesis of a library of compounds by varying the amine nucleophile in the second step.

Caption: General workflow for synthesizing a Bupropion analog precursor.

Protocol 1: α-Bromination of this compound

Scientific Rationale: The α-bromination of a ketone is a classic and robust reaction. It proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, which facilitates the formation of the enol tautomer. This enol then acts as a nucleophile, attacking molecular bromine.[8] The use of an acid catalyst is crucial for achieving a controlled, mono-bromination, as it ensures the reaction rate is dependent on enol formation rather than the concentration of the brominating agent.

Table 2: Reagents and Quantities for α-Bromination

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |

| This compound | 231.12 | 10.0 g | 43.26 | 1.0 |

| Acetic Acid (Glacial) | 60.05 | 100 mL | - | Solvent |

| Bromine (Br₂) | 159.81 | 2.4 mL (7.4 g) | 46.31 | 1.07 |

| Hydrobromic Acid (48%) | - | 2-3 drops | - | Catalyst |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 10.0 g (43.26 mmol) of this compound in 100 mL of glacial acetic acid.

-

Catalyst Addition: Add 2-3 drops of 48% hydrobromic acid to the solution.

-

Bromine Addition: While stirring vigorously, add a solution of 2.4 mL (46.31 mmol) of bromine in 20 mL of glacial acetic acid dropwise from the dropping funnel. The characteristic orange-red color of bromine should disappear upon addition. Maintain the reaction temperature at 25-30°C using a water bath. The rate of addition should be controlled to prevent a buildup of unreacted bromine.

-

Reaction Monitoring: After the addition is complete (approx. 30-45 minutes), allow the reaction to stir at room temperature for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system to observe the consumption of the starting material.

-

Workup and Isolation:

-

Slowly and carefully pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

The crude α-bromo ketone will precipitate as an oil or solid. If it is an oil, extract the aqueous mixture three times with 75 mL portions of dichloromethane.

-

Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), then with a sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification & Validation: The resulting crude product is typically an oil. It can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity to be used directly in the next step. The product identity can be confirmed by ¹H NMR spectroscopy, looking for the characteristic downfield shift of the α-proton, which will now appear as a doublet or multiplet adjacent to the bromine atom.

Caption: Acid-catalyzed mechanism for α-bromination of a ketone.

Protocol 2: Synthesis of α-(tert-Butylamino)-2',4'-Dichlorovalerophenone

Scientific Rationale: This step is a standard Sₙ2 (nucleophilic substitution) reaction. The previously installed bromine atom is an excellent leaving group. tert-Butylamine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion.[9] A non-polar, aprotic solvent like toluene is often used. The reaction requires heat to overcome the activation energy, and an excess of the amine is typically used to drive the reaction to completion and to act as a base to neutralize the HBr formed as a byproduct.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude α-Bromo-2',4'-Dichlorovalerophenone (assuming ~43 mmol from the previous step) in 100 mL of toluene.

-

Amine Addition: To this solution, add tert-butylamine (12.6 g, 17.2 mL, 172 mmol, ~4 equivalents) slowly. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The formation of tert-butylammonium bromide may be observed as a precipitate.

-

Reaction Monitoring: Monitor the reaction's progress using TLC until the starting bromo-ketone spot is no longer visible.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the ammonium salt precipitate and wash the solid with a small amount of cold toluene.

-

Combine the filtrate and washings. Wash the organic solution with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

-

Purification & Validation: The crude product, the free base of the α-amino ketone, is typically an oil. For many applications, it can be carried forward. For higher purity, it can be purified via column chromatography. A common final step in pharmaceutical synthesis is to convert this basic free amine into a more stable and handleable hydrochloride salt by treating the solution with ethereal or isopropanolic HCl, which causes the salt to precipitate.[10] The final structure can be confirmed by NMR, IR spectroscopy, and mass spectrometry.

Section 3: Broader Applications & Future Outlook

While the synthesis of Bupropion-like structures is a primary example, the utility of this compound is not limited to this pathway. It is also a known intermediate in the synthesis of agrochemicals, such as the fungicide hexaconazole.[2][11] The reactive handles on the molecule allow for its incorporation into diverse synthetic schemes for creating novel therapeutic agents, including potential analgesics and anti-inflammatory drugs.[1] The dichlorophenyl moiety itself is a common feature in many pharmacologically active molecules, providing metabolic stability and influencing binding affinity.

The protocols described herein provide a robust and validated framework for utilizing this compound as a strategic intermediate. By understanding the underlying mechanisms and paying careful attention to reaction conditions and safety, researchers can effectively leverage this building block in the complex and rewarding field of pharmaceutical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 61023-66-3 [m.chemicalbook.com]

- 4. This compound CAS#: 61023-66-3 [amp.chemicalbook.com]

- 5. capotchem.cn [capotchem.cn]

- 6. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. researchspace.csir.co.za [researchspace.csir.co.za]

- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. chem.bg.ac.rs [chem.bg.ac.rs]

- 11. darshanpharmachem.com [darshanpharmachem.com]

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2',4'-Dichlorovalerophenone

Abstract